2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core aromatic structures. The process may include:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Alkylation: Addition of methyl groups to the aromatic ring.
Formation of Heterocycles: Construction of the oxazolo[4,5-b]pyridine ring system.
Coupling Reactions: Linking the aromatic and heterocyclic components through acetamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various halogenated analogs.
Scientific Research Applications
2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the context of its application, such as inhibiting enzyme activity or binding to a receptor to elicit a cellular response.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethylphenoxyacetic acid: Shares the chlorinated aromatic ring but lacks the heterocyclic structure.
N-(2-methyl-5-phenylacetamide): Similar acetamide linkage but different aromatic substituents.
Uniqueness
2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is unique due to its combination of halogenated aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20ClN3O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-13-9-15(3)21(17(24)10-13)29-12-20(28)26-18-11-16(7-6-14(18)2)23-27-22-19(30-23)5-4-8-25-22/h4-11H,12H2,1-3H3,(H,26,28) |
InChI Key |
ACOXAWSPFHKXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=C(C=C(C=C4Cl)C)C |
Origin of Product |
United States |
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